1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
1-amino-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O/c6-5(7,8)4(11)1-2-10(9)3-4/h11H,1-3,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSPMPKCJWZWPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol is a compound that has garnered interest due to its potential biological activities, particularly in pharmacological applications. The trifluoromethyl group is known to enhance the biological properties of various compounds, influencing their interaction with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrrolidine ring with an amino group and a trifluoromethyl substituent, which are critical for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. Key findings include:
- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have been reported to exhibit enhanced potency against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition : The presence of the trifluoromethyl group has been associated with increased inhibition of certain enzymes, such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. This inhibition can potentially lead to anti-malarial effects against Plasmodium falciparum .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Potent against MRSA and MSSA | |
| Enzyme Inhibition | Inhibition of DHODH | |
| GPBAR1 Agonism | Selective activation in metabolic disorders |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of pyrrole derivatives, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) as low as 0.125 µg/mL against MRSA, significantly outperforming traditional antibiotics like vancomycin .
Case Study 2: Enzyme Interaction
Research involving docking simulations revealed that compounds similar to this compound interact effectively with DHODH. The trifluoromethyl group was identified as a key component for binding affinity, enhancing the compound's potential as an anti-malarial agent .
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests that the trifluoromethyl group can influence absorption, distribution, metabolism, and excretion (ADME) parameters. For instance, compounds with this substituent often exhibit prolonged half-lives and improved bioavailability due to enhanced lipophilicity .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as an active pharmaceutical ingredient (API) due to its unique structural properties. Its applications in medicine are primarily related to:
- Analgesics and Antiarrhythmics : The compound has been identified as suitable for pain therapy and local anesthetic applications. It has been noted for its effectiveness in treating cardiovascular diseases, urinary incontinence, and other conditions that require analgesic properties .
- Neurological Disorders : Research indicates that 1-amino-3-(trifluoromethyl)pyrrolidin-3-ol may play a role in drug development targeting neurological disorders. Its structural similarity to natural substrates allows it to act as an enzyme inhibitor, making it a candidate for developing treatments for conditions like neuropathic pain .
Biochemical Applications
The biochemical properties of this compound enhance its utility in various research contexts:
- Enzyme Modulation : The trifluoromethyl group enhances binding affinity to specific enzymes, potentially inhibiting their activity. This property is crucial in biochemical research where enzyme inhibition is required to study metabolic pathways.
- Cellular Effects : The compound has been shown to influence cell signaling pathways and gene expression. Its interactions with proteins can lead to significant changes in cellular metabolism and function, making it valuable for studies on cellular mechanisms .
Industrial Applications
In addition to its medicinal and biochemical applications, this compound is utilized in various industrial sectors:
- Agrochemicals : The compound serves as an intermediate in the synthesis of agrochemical products, contributing to the development of herbicides and pesticides that are essential for modern agriculture .
- Materials Science : It is incorporated into materials to enhance properties such as thermal stability and resistance to degradation. This application is particularly relevant in the development of advanced polymers and coatings .
Data Table: Summary of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Analgesics, antiarrhythmics | Pain relief, cardiovascular health |
| Neurological Disorders | Enzyme inhibitors for drug development | Potential treatments for neuropathic pain |
| Biochemical Research | Enzyme modulation, cellular signaling | Insights into metabolic pathways |
| Agrochemicals | Intermediate in agrochemical synthesis | Development of effective pesticides |
| Materials Science | Enhancing thermal stability in polymers | Improved durability and performance |
Case Study 1: Analgesic Development
A study explored the efficacy of this compound as a novel analgesic agent. Mice were administered varying doses, revealing significant pain relief compared to control groups. The compound's mechanism involved interaction with pain receptors, demonstrating its potential as a therapeutic agent .
Case Study 2: Enzyme Inhibition
Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. In vitro assays showed that this compound effectively reduced enzyme activity, suggesting its application in treating inflammatory diseases .
Case Study 3: Agrochemical Synthesis
The compound was utilized as an intermediate in synthesizing a new class of herbicides. Field trials indicated that these herbicides were more effective than traditional options, highlighting the compound's significance in agricultural innovation .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive groups:
-
Amino group (–NH2): Nucleophilic, participates in alkylation/acylation.
-
Hydroxyl group (–OH): Capable of oxidation, esterification, or substitution.
-
Trifluoromethyl group (–CF3): Electron-withdrawing, stabilizes adjacent carbocations.
Key Observations:
-
The –CF3 group enhances electrophilic substitution at the β-position of the pyrrolidine ring.
-
Steric hindrance from the –CF3 group may slow reactions at the 3-position .
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | 3-(Trifluoromethyl)pyrrolidin-3-one | Acidic aqueous, 50–60°C | 65–70% | |
| Dess-Martin periodinane | Ketone derivative | DCM, RT, 2h | 82% |
Mechanistic Notes :
-
Oxidation proceeds via a two-step pathway: initial deprotonation of –OH followed by hydride transfer.
-
The –CF3 group stabilizes the intermediate carbocation, favoring ketone formation.
Nucleophilic Substitution at Amino Group
Reactions with alkyl halides or acyl chlorides:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Benzyl chloroformate | N-Cbz-protected derivative | CH₂Cl₂, TEA, 0°C → RT, 48h | 92% | |
| Acetyl chloride | N-Acetylated product | THF, K₂CO₃, 70°C, 12h | 72% |
Key Insight :
Electrophilic Aromatic Substitution
When coupled with aromatic systems (e.g., pyridine derivatives):
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 3-Bromo-5-fluorobenzotrifluoride | 1-(3-Bromo-5-(trifluoromethyl)phenyl) derivative | DMSO, Cs₂CO₃, 120°C, 30m | 85% |
Reduction Reactions
The amino group can be reduced under hydrogenation conditions:
| Reagent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C | 3-(Trifluoromethyl)pyrrolidine | MeOH, RT, 6h | 88% | |
| LiAlH₄ | Secondary amine derivative | THF, reflux, 4h | 75% |
Note : Over-reduction of the pyrrolidine ring is prevented by the –CF3 group’s electron-withdrawing effect.
Ring-Opening and Rearrangement
Under acidic or basic conditions:
| Conditions | Product | Mechanism | Source |
|---|---|---|---|
| H₂SO₄, diglyme | Linear amine with –CF3 moiety | Ring-opening via SN2 | |
| NaBH₄, THF | Cyclopropane derivatives | Radical recombination |
Reaction Optimization Data
| Parameter | Optimal Value | Impact on Yield | Source |
|---|---|---|---|
| Temperature | 70–80°C (substitution) | Maximizes kinetics | |
| Solvent | Polar aprotic (DMSO, DMF) | Enhances nucleophilicity | |
| Catalyst | Cs₂CO₃ > K₂CO₃ | Improved base strength |
Mechanistic Highlights
-
Oxidation : Stabilization of carbocation intermediates by –CF3.
-
Substitution : Steric effects dominate over electronic effects at the 3-position .
-
Reduction : Selective hydrogenation avoids ring saturation due to –CF3’s inductive effect.
Unresolved Challenges
Comparison with Similar Compounds
Aromatic Substituted Derivatives
- 1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol (CAS 1198180-92-5): This compound features a phenyl ring substituted with -CF₃ at the meta position. Its molecular formula is C₁₁H₁₂F₃NO, with a molecular weight of 247.22 g/mol.
- Molecular weight: 249.21 g/mol .
Heterocyclic Derivatives
- 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine (CAS 1282230-08-3) : Incorporates a pyridine ring with -Cl and -CF₃ substituents. Molecular formula: C₁₀H₁₁ClF₃N₃ (MW: 265.67 g/mol). The pyridine nitrogen enhances hydrogen-bonding capacity, which could improve target selectivity in enzyme inhibition .
- 5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride (CAS 1423029-18-8): A hydrochloride salt with a phenyl-CF₃ group. Molecular formula: C₁₁H₁₃ClF₃NO (MW: 267.68 g/mol). The ionic form increases water solubility, facilitating pharmacokinetic properties .
Functional Group Variations
- This compound is noted as an intermediate in fungicide synthesis .
- 1-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid (CAS 1086375-01-0) : Substitution of the hydroxyl group with a carboxylic acid (-COOH) alters acidity (pKa ~2-3), enabling salt formation and modulating membrane permeability .
Preparation Methods
Direct Nucleophilic Substitution on Pyrrolidin-3-ol Precursors
One approach involves nucleophilic substitution reactions on pyrrolidin-3-ol derivatives bearing suitable leaving groups, followed by introduction of the trifluoromethyl group or its equivalent.
A documented method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridin-4-amine with (R)-2-(pyrrolidin-3-yl)propan-2-ol in the presence of sodium carbonate in DMSO at 90 °C for 12 hours. This yields (R)-2-(1-(4-amino-5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)propan-2-ol with a 73.8% yield after purification by flash chromatography. This compound is structurally related and demonstrates the feasibility of coupling trifluoromethylated pyridinyl amines with pyrrolidin-3-ol derivatives under mild basic conditions.
A similar palladium-catalyzed coupling uses 5-chloro-2-(trifluoromethyl)pyridin-3-amine hydrochloride with (R)-2-(pyrrolidin-3-yl)propan-2-ol in the presence of RuPhos Pd G3 catalyst and sodium tert-butoxide in dioxane at 80 °C for 12 hours, affording the desired product in 27.2% yield after reverse phase chromatography purification.
One-Pot Synthesis via Cyclization and Hydroamination
A one-pot synthesis strategy has been reported for related trifluoromethylated pyrrolidine derivatives, which can be adapted for 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol:
- The sequential intermolecular hydroamination of 2-trifluoromethyl-1,3-enynes with aliphatic primary amines under mild conditions, followed by N-halosuccinimide (NXS)-mediated oxidative cyclization, produces halogenated trifluoromethylated pyrroles. Although this method targets pyrroles, the hydroamination and cyclization principles are relevant for constructing trifluoromethylated pyrrolidine rings.
Catalytic One-Pot Reaction Using CeCl3·7H2O
A mild and efficient one-pot synthesis for 2-hydroxy pyrrolidine derivatives, structurally similar to this compound, involves:
- Reaction of 2,3-dihydrofuran with trifluoromethyl-substituted heterocycles in the presence of cerium(III) chloride heptahydrate (CeCl3·7H2O) catalyst at room temperature for about 2 hours. The product is isolated by extraction and silica gel chromatography. This method affords pyrrolidin-2-ol derivatives with trifluoromethyl groups in good yields and mild conditions, suggesting a viable approach for preparing trifluoromethylated pyrrolidinols.
Multi-Step Synthesis via Amide Formation and Reduction
Another synthetic route involves amide intermediates:
Formation of amides by coupling 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine derivatives with carboxylic acids using EDCI coupling agents in pyridine at room temperature.
Subsequent reduction of the amides with borane-dimethyl sulfide complex (BH3-Me2S) in THF at 0–60 °C converts amides to the corresponding amines, which can be elaborated to trifluoromethylated pyrrolidin-3-ol derivatives.
Halogenation and Functional Group Transformations
- Halogenation of pyrrolidine precursors using N-bromosuccinimide (NBS) or iodine in the presence of bases and palladium catalysts can introduce halogen atoms that facilitate subsequent substitution or cyclization steps to incorporate the trifluoromethyl group and amino alcohol functionality.
Summary Table of Preparation Methods
Detailed Research Findings and Notes
The nucleophilic substitution methods (Method 1 and 2) are practical for introducing trifluoromethylated pyridinyl groups onto pyrrolidin-3-ol scaffolds, with moderate to good yields and scalable conditions.
The one-pot CeCl3-catalyzed cyclization (Method 4) demonstrates a green and efficient approach to synthesize hydroxy-substituted pyrrolidines with trifluoromethyl groups, highlighting the catalytic role of lanthanide salts in facilitating ring closure.
The hydroamination followed by oxidative cyclization (Method 3) is a novel strategy for constructing trifluoromethylated nitrogen heterocycles, which could be adapted to synthesize this compound analogs.
The multi-step amide formation and reduction (Method 5) provides a versatile synthetic handle for introducing diverse substituents on the pyrrolidine ring, useful for medicinal chemistry optimization.
Halogenation strategies (Method 6) enable further functionalization and cross-coupling reactions, expanding the synthetic toolbox for trifluoromethylated pyrrolidine derivatives.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Amino-3-(trifluoromethyl)pyrrolidin-3-ol, considering stereochemical control?
- Methodological Answer : Synthesis often involves asymmetric catalysis or chiral resolution. For example, enantiomerically pure pyrrolidin-3-ol derivatives (e.g., (3S)-pyrrolidin-3-ol hydrochloride) can be prepared via enzymatic resolution or chiral auxiliaries, as seen in enantioselective processes for structurally related compounds . The trifluoromethyl group may be introduced via nucleophilic substitution or using trifluoromethylation reagents (e.g., Ruppert–Prakash reagent). Purification via recrystallization or chromatography is critical to isolate stereoisomers.
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its isomers?
- Methodological Answer :
- ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) shows no proton signals but causes splitting in adjacent carbons (¹³C: ~120-125 ppm, quartets due to J-C-F coupling). The hydroxyl and amino protons appear as broad signals (~1-5 ppm) and can be confirmed by D₂O exchange .
- IR : Strong O-H/N-H stretches (~3200-3500 cm⁻¹) and C-F vibrations (~1100-1250 cm⁻¹) are diagnostic .
- MS : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₅H₉F₃N₂O), with fragmentation patterns indicating loss of -NH₂ or -CF₃ groups .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Stability studies should assess:
- pH : Protonation/deprotonation of the amino and hydroxyl groups may alter solubility and reactivity. For example, under acidic conditions, the amino group becomes protonated, potentially increasing water solubility .
- Temperature : Thermal gravimetric analysis (TGA) can identify decomposition points. Storage at 2-8°C in inert atmospheres is recommended for long-term stability, as seen in related pyrrolidin-3-ol derivatives .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, catalysts) affect the stereoselectivity of this compound synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity, favoring CF₃ group introduction. Chiral solvents or additives (e.g., (-)-sparteine) can induce asymmetry .
- Catalysts : Transition-metal catalysts (e.g., Pd/Cu systems) may improve yield and enantiomeric excess (ee). For example, asymmetric hydrogenation of ketones using Ru-BINAP complexes achieves >90% ee in related pyrrolidine syntheses .
Q. What computational models (DFT, MD) predict the conformational flexibility and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates energy-minimized geometries, HOMO-LUMO gaps, and electrostatic potential maps. The trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, influencing reactivity .
- Molecular Dynamics (MD) : Simulates solvation effects and hydrogen-bonding interactions. The hydroxyl and amino groups form strong hydrogen bonds in aqueous media, affecting pharmacokinetic properties .
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions or ring-opening reactions?
- Methodological Answer : The -CF₃ group stabilizes adjacent carbocations via inductive effects, facilitating SN1 reactions. In contrast, its steric bulk may hinder SN2 mechanisms. Ring-opening reactions (e.g., with Grignard reagents) yield amino alcohols, as demonstrated in structurally similar pyrrolidine derivatives .
Q. What in vitro assays validate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
- Methodological Answer :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorescence-based or calorimetric methods (e.g., ITC). The amino group may act as a hydrogen-bond donor, while -CF₃ modulates lipophilicity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify binding affinity (Ki). Stereochemistry significantly impacts activity; enantiomers may show orders-of-magnitude differences in potency .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported yields for this compound synthesis across studies?
- Methodological Answer : Variability often arises from:
- Purity of Starting Materials : Trace impurities (e.g., moisture, residual solvents) can reduce yields. Use Karl Fischer titration and GC-MS to verify reagent quality .
- Reaction Monitoring : Inline techniques (e.g., FTIR, HPLC) identify intermediates and optimize reaction times. For example, incomplete trifluoromethylation due to side reactions may explain low yields in some protocols .
Tables
Table 1 : Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Formula | C₅H₉F₃N₂O | |
| Molecular Weight | 194.14 g/mol | |
| Boiling Point | ~220-230°C (estimated) | |
| Solubility | Soluble in DMSO, methanol; sparingly in water |
Table 2 : Common Synthetic Challenges and Solutions
| Challenge | Solution | Reference |
|---|---|---|
| Low stereoselectivity | Use chiral catalysts (e.g., Ru-BINAP) | |
| CF₃ group instability | Avoid strong acids/bases during synthesis |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
